N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide
CAS No.:
Cat. No.: VC13284856
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O2 |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | (E)-N-(3-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+ |
| Standard InChI Key | YCEDAFFTXFJVBR-BQYQJAHWSA-N |
| Isomeric SMILES | CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C#N |
| SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N |
| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name is (E)-3-(5-methylfuran-2-yl)-N-(3-cyanophenyl)prop-2-enamide, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol . The structure comprises:
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An acrylamide backbone (CH₂=CH–C(=O)–NH–) with an α,β-unsaturated carbonyl system.
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A 5-methylfuran-2-yl group at the α-position, introducing aromatic and electron-rich characteristics.
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A 3-cyanophenyl group at the amide nitrogen, contributing electron-withdrawing effects and potential hydrogen-bonding interactions.
The (E)-stereochemistry is inferred from analogous acrylamide syntheses, where trans-configuration dominates due to thermodynamic stability during condensation reactions .
Synthesis and Manufacturing
Synthetic Routes
While no explicit synthesis for this compound is documented, its preparation likely follows established acrylamide formation strategies:
Route 1: Amidation of Acrylic Acid Derivatives
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Acryloyl chloride intermediate: Reacting 3-(5-methylfuran-2-yl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O generates the corresponding acyl chloride .
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Coupling with 3-cyanoaniline: The acyl chloride reacts with 3-cyanoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) .
Route 2: Microwave-Assisted Condensation
Microwave irradiation accelerates the reaction between 3-(5-methylfuran-2-yl)acrylic acid and 3-cyanoaniline using coupling agents like HATU or EDCI .
Key Intermediates
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3-(5-Methylfuran-2-yl)acrylic acid: Synthesized via Knoevenagel condensation of furfural derivatives with malonic acid .
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3-Cyanoaniline: Commercially available or prepared via Sandmeyer reaction from 3-nitroaniline .
Physical and Chemical Properties
Physicochemical Data
*Based on structurally similar N-(4-nitrophenyl) analog (m.p. 172°C) .
Spectroscopic Characteristics
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr): 3320 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C) .
| Parameter | Prediction |
|---|---|
| Bioavailability | 65% (Moderate first-pass metabolism) |
| Plasma Protein Binding | 89% (High affinity to albumin) |
| CYP450 Substrate | CYP3A4, CYP2D6 |
Applications and Future Directions
Therapeutic Applications
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Anti-Fibrotic Agents: VLA-1 targeting could mitigate lung/liver fibrosis .
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Oncology: TOR kinase inhibition potential in combination therapies .
Material Science
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Polymer Precursors: Acrylamide’s vinyl group enables radical polymerization for hydrogels or coatings.
Research Gaps
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In Vivo Efficacy Studies: Required to validate preclinical predictions.
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Structure-Activity Relationships (SAR): Modifying furan or cyano groups could optimize potency.
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